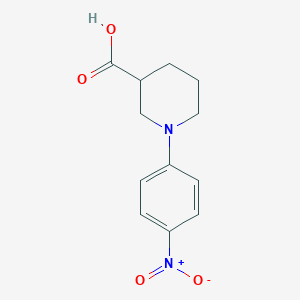
Ácido 1-(4-nitrofenil)piperidina-3-carboxílico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Nitrophenyl)piperidine-3-carboxylic acid is an organic compound with the molecular formula C12H14N2O4. It is characterized by a piperidine ring substituted with a nitrophenyl group at the 1-position and a carboxylic acid group at the 3-position. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and properties .
Aplicaciones Científicas De Investigación
1-(4-Nitrophenyl)piperidine-3-carboxylic acid has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of novel materials and chemical processes
Safety and Hazards
The compound is classified as a skin irritant, eye irritant, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, mist, spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .
Direcciones Futuras
While specific future directions for “1-(4-Nitrophenyl)piperidine-3-carboxylic acid” are not mentioned in the sources I found, it’s worth noting that compounds containing the pyrrolidine ring are of great interest in drug discovery . Therefore, it’s possible that “1-(4-Nitrophenyl)piperidine-3-carboxylic acid” and similar compounds could be subjects of future research in medicinal chemistry.
Mecanismo De Acción
Target of Action
It’s structurally similar to 3-piperidinecarboxylic acid, which is known to inhibit gaba (γ-aminobutyric acid) uptake .
Mode of Action
If it acts similarly to 3-Piperidinecarboxylic acid, it may interact with GABA transporters, inhibiting the reuptake of GABA and increasing its concentration in the synaptic cleft .
Biochemical Pathways
If it does inhibit GABA uptake like 3-Piperidinecarboxylic acid, it could impact the GABAergic system, influencing neuronal excitability and neurotransmission .
Result of Action
If it acts like 3-Piperidinecarboxylic acid, it could potentially increase GABAergic activity, leading to decreased neuronal excitability .
Análisis Bioquímico
Biochemical Properties
Piperidine derivatives are known to interact with various enzymes, proteins, and other biomolecules
Molecular Mechanism
It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Nitrophenyl)piperidine-3-carboxylic acid typically involves the reaction of p-nitrochlorobenzene with piperidine under reflux conditions in the presence of a base such as sodium carbonate. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-Nitrophenyl)piperidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst.
Substitution: Electrophiles such as alkyl halides and acyl chlorides can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted piperidine derivatives.
Comparación Con Compuestos Similares
Pyrrolidine derivatives: These compounds share a similar nitrogen-containing ring structure but differ in the size and substitution pattern of the ring.
Indole derivatives: These compounds contain a fused benzene and pyrrole ring system and exhibit diverse biological activities.
Uniqueness: 1-(4-Nitrophenyl)piperidine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a nitrophenyl group and a carboxylic acid group on the piperidine ring allows for versatile chemical modifications and interactions .
Propiedades
IUPAC Name |
1-(4-nitrophenyl)piperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O4/c15-12(16)9-2-1-7-13(8-9)10-3-5-11(6-4-10)14(17)18/h3-6,9H,1-2,7-8H2,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEAIWASLIKZFDF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(2-methoxyphenyl)-5-((2-(4-methoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2377285.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2377286.png)
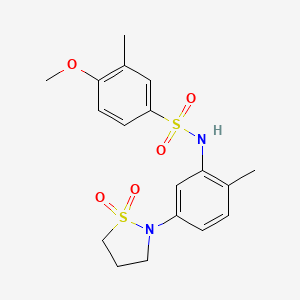
![N'-(4,6-difluorobenzo[d]thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B2377291.png)
![N-(4-chlorophenyl)-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2377292.png)
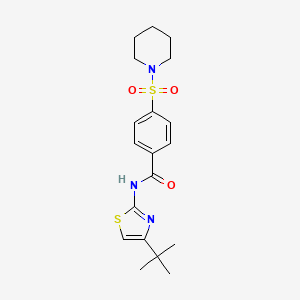
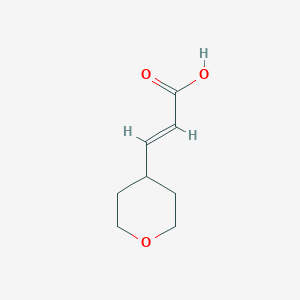
![N-(4-bromophenyl)-2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2377295.png)
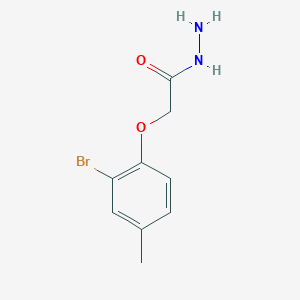
![2-[7-(4-bromophenyl)-3,8-dioxo-2H,3H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B2377298.png)
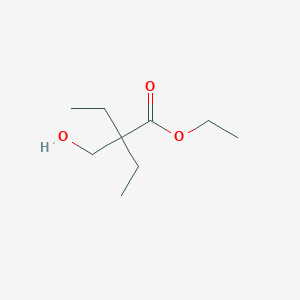
![(3E)-4-{2-[3-(trifluoromethyl)phenoxy]phenyl}but-3-en-2-one](/img/structure/B2377301.png)
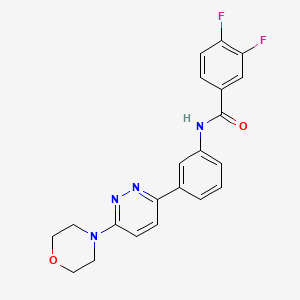
![2-[(2S,3S)-2-Methyloxolan-3-yl]ethanamine](/img/structure/B2377305.png)
